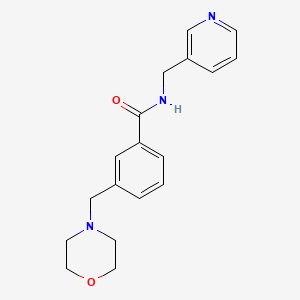
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a member of the benzamide family of compounds and has been shown to have promising results in several areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, this compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific application and dosage. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity and high specificity for its target enzymes and pathways. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities for use in experiments.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide. One area of research that has shown promise is in the development of this compound-based cancer therapies. Additionally, this compound has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Another potential future direction for research on this compound is in the development of more specific and potent inhibitors of its target enzymes and pathways. This could lead to the development of more effective therapies for a variety of diseases.
Overall, this compound is a promising compound that has shown potential in several areas of scientific research. Further research is needed to fully understand its mechanism of action and to develop more effective therapies based on its properties.
Métodos De Síntesis
The synthesis of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 4-formylmorpholine to form 3-(4-formylmorpholinyl)methylpyridine. This intermediate is then reacted with 4-chlorobenzoyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research that has shown promise is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy.
Another area of research where this compound has shown potential is in neuroprotection. This compound has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-16-4-2-6-19-12-16)17-5-1-3-15(11-17)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQFKGYNFGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
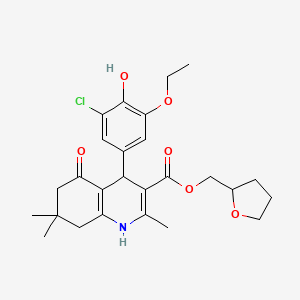
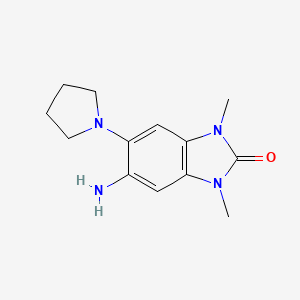
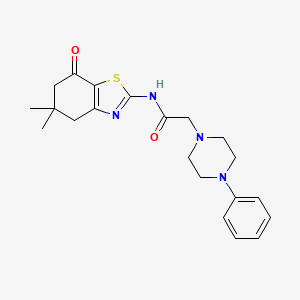
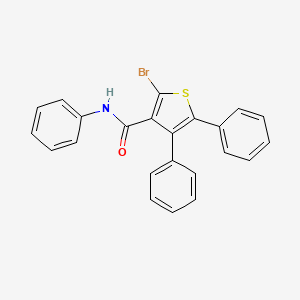

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
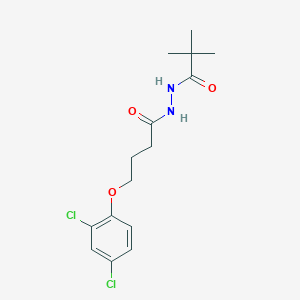
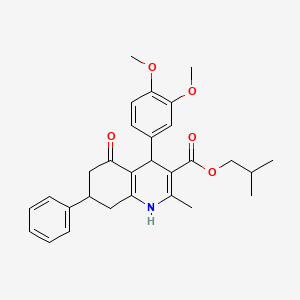
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)